molecular formula C24H28N2O4S2 B14796399 (E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

Cat. No.: B14796399
M. Wt: 472.6 g/mol
InChI Key: IWDBEHWZGDSFHR-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule combining (E)-but-2-enedioic acid (fumaric acid) with a substituted piperazine moiety linked to a dihydrobenzo[b][1]benzothiepin scaffold. The (E)-but-2-enedioic acid component is a trans-isomer of butenedioic acid, known for its role as a dicarboxylic acid with applications in polymer synthesis and medicinal chemistry . The methylsulfanyl group at position 3 of the thiepin ring may enhance lipophilicity and metabolic stability .

Properties

Molecular Formula

C24H28N2O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IWDBEHWZGDSFHR-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Basic Skeleton

The preparation begins with 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid as the starting material, which undergoes a series of transformations:

  • Reduction to form [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol
  • Halogenation with thionyl chloride to create 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene
  • Cyclization to form the benzothiepin ring system

Table 1: Reducing Agents for Benzothiepin Core Synthesis

Reducing Agent Reaction Conditions Advantages Limitations
LiAlH₄ Dry THF, 0°C to RT, 2-4h Strong reducing power, high yields Moisture-sensitive, requires anhydrous conditions
NaBH₄ MeOH/THF, 0°C to RT, 4-6h Milder conditions, safer handling Less reactive, may require longer reaction times
Borane-THF THF, 0°C to reflux, 3-5h Selective reduction, good functional group tolerance Moderate yields, potential for side reactions
DIBAL-H Toluene/DCM, -78°C, 1-2h Highly controlled reduction, can stop at aldehyde Very temperature sensitive, challenging scale-up

Regioselective Introduction of the Methylsulfanyl Group

The methylsulfanyl group at the 3-position can be introduced through various methods:

  • Direct thiolation using sodium thiomethoxide followed by oxidation
  • Nucleophilic aromatic substitution on a halogenated precursor
  • Directed metallation followed by reaction with an appropriate sulfur electrophile

Incorporation of the Piperazine Moiety

The attachment of the 1-methylpiperazine group to the benzothiepin scaffold is a crucial step in the synthesis:

Nucleophilic Substitution Approach

This method involves the reaction of a halogenated benzothiepin intermediate with 1-methylpiperazine under basic conditions. The general reaction can be represented as:

R-X + HN(CH₂CH₂)₂NCH₃ → R-N(CH₂CH₂)₂NCH₃ + HX

Where R represents the benzothiepin scaffold and X is a leaving group such as chloride or bromide.

Reductive Amination Approach

An alternative method involves:

  • Oxidation of a benzothiepin alcohol to an aldehyde or ketone
  • Condensation with 1-methylpiperazine to form an imine
  • Reduction of the imine with sodium cyanoborohydride or sodium triacetoxyborohydride

Table 2: Methods for Piperazine Incorporation

Method Reaction Conditions Expected Yield Key Advantages
Nucleophilic Substitution DMF, K₂CO₃, 60-80°C, 12-24h 65-85% Direct approach, readily available reagents
Reductive Amination DCE, NaBH(OAc)₃, RT, 24h 70-90% Mild conditions, high selectivity
Buchwald-Hartwig Coupling Toluene, Pd₂(dba)₃, BINAP, NaOtBu, 100°C, 12h 60-80% Works with less reactive substrates
Mitsunobu Reaction THF, DIAD, PPh₃, 0°C to RT, 6h 50-75% Inverts stereochemistry, useful for specific isomers

Formation of the Fumarate Salt

The final step in the preparation involves the conversion of the free base 1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b]benzothiepin-5-yl)piperazine to its fumarate salt:

Salt Formation Procedure

  • Dissolution of the free base in an appropriate solvent (e.g., methanol, ethanol, or acetone)
  • Addition of a solution of fumaric acid in a 1:1 molar ratio
  • Mixing and allowing for salt formation, which may involve heating followed by cooling
  • Isolation of the precipitated salt by filtration, washing, and drying

Table 3: Comparison of Salt Formation Methods

Method Solvent System Precipitation Conditions Recovery Rate Purity
Direct Precipitation Methanol/Diethyl ether Slow addition of fumaric acid, cooling 80-95% 95-98%
Solvent Evaporation Acetone/Water Room temperature evaporation 85-90% 93-97%
Acid-Base Reaction Ethanol/Water pH adjustment to 4.5-5.5 75-85% 96-99%
Recrystallization Ethanol/Water Heating followed by slow cooling 70-80% >99%

Analytical Characterization

The characterization of the synthesized compound involves multiple analytical techniques:

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound:

Table 4: Expected Spectroscopic Data for (E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b]benzothiepin-5-yl)piperazine

Analytical Method Expected Results Significance
¹H-NMR (400 MHz, DMSO-d₆) δ 7.1-7.6 (m, aromatic H), 6.5-6.7 (s, fumarate H), 3.8-4.2 (m, benzothiepin CH), 2.8-3.2 (m, piperazine CH₂), 2.3-2.5 (s, N-CH₃), 2.0-2.2 (s, S-CH₃) Confirms structure and proton environments
¹³C-NMR (100 MHz, DMSO-d₆) δ 165-170 (fumarate C=O), 135-145 (aromatic C), 125-135 (aromatic CH), 45-55 (piperazine C), 40-45 (N-CH₃), 15-20 (S-CH₃) Verifies carbon skeleton and functional groups
ESI-MS (positive mode) [M+H]⁺ m/z expected: 357 (base), 473 (salt) Confirms molecular weight
FTIR (KBr) 3000-2800 cm⁻¹ (C-H), 1700-1650 cm⁻¹ (C=O), 1600-1400 cm⁻¹ (aromatic C=C), 1300-1100 cm⁻¹ (C-N) Identifies functional groups

Chromatographic Analysis

Chromatographic methods are crucial for assessing purity and monitoring reaction progress:

  • HPLC analysis using C18 reverse-phase column with acetonitrile/water mobile phase
  • TLC using appropriate solvent systems (e.g., DCM/MeOH/NH₄OH)
  • GC-MS for volatile intermediates and monitoring reaction completion

Structural Confirmation

X-ray crystallography provides definitive confirmation of the three-dimensional structure, which is particularly important for compounds with stereogenic centers.

Challenges and Considerations in Synthesis

Stereochemistry Control

The 5-position of the benzothiepin ring represents a stereogenic center, requiring careful control to ensure the correct stereochemistry:

  • Use of asymmetric synthesis with chiral catalysts
  • Resolution of racemic mixtures
  • Stereoselective reductions of ketone intermediates

Regioselectivity

Ensuring proper regioselectivity during the introduction of functional groups, particularly the methylsulfanyl group at the 3-position, requires careful control of reaction conditions.

Purification Challenges

The purification of intermediates and final compounds may be challenging due to:

  • Similar polarity of potential by-products
  • Potential for isomeric mixtures
  • Multiple functional groups affecting solubility

Alternative Synthetic Approaches

Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed for the attachment of the piperazine moiety to an appropriately functionalized benzothiepin scaffold.

Click Chemistry

Click chemistry methods might provide efficient alternatives for linking benzothiepin and piperazine fragments bearing appropriate functional groups.

Green Chemistry Approaches

More sustainable synthetic methods could include:

  • Solvent-free or water-based reactions
  • Catalytic processes with reduced waste generation
  • Microwave-assisted synthesis for enhanced efficiency

Table 5: Comparison of Different Synthetic Approaches

Synthetic Approach Key Advantages Key Challenges Environmental Considerations
Traditional Stepwise Synthesis Well-established protocols, reliable Multiple steps, lower overall yield Higher solvent usage and waste generation
Convergent Synthesis Fewer steps, higher overall yield Complex fragments preparation Reduced waste due to fewer steps
Palladium-Catalyzed Coupling Tolerates various functional groups Expensive catalysts, metal contamination Potential metal waste issues
Green Chemistry Approaches Reduced environmental impact Method development challenges Significant reduction in waste and energy usage

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

  • Piperazine Ring :

    • Undergoes alkylation or acylation at the secondary amine sites.

    • Reacts with electrophiles (e.g., chloroformates) to form carbamates.

  • (E)-But-2-enedioic Acid :

    • Participates in acid-base reactions (e.g., salt formation with amines).

    • Susceptible to decarboxylation under high-temperature conditions (>150°C).

  • Methylsulfanyl Group :

    • Oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

    • Acts as a leaving group in nucleophilic substitutions .

Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C, primarily due to:

  • Loss of the methylsulfanyl group (Δm ≈ 12%).

  • Breakdown of the piperazine ring above 250°C .
    In aqueous solutions, hydrolysis of the ester linkage occurs at pH < 3 or pH > 10, forming free (E)-but-2-enedioic acid and piperazine derivatives .

Catalytic and Pharmacological Interactions

The compound’s benzo[b]benzothiepin core enables interactions with biological targets:

  • Dopamine Receptors :

    • Binds to D2-like receptors via the piperazine moiety, modulating affinity in neurochemical assays .

  • Sulfhydryl Enzymes :

    • The methylsulfanyl group inhibits cytochrome P450 enzymes (IC₅₀ ≈ 5–10 µM).

Comparative Reaction Profiles

Reactivity contrasts with structurally similar compounds:

Compound Key Reaction Difference
Fumaric Acid Derivatives Higher thermal stability (>250°C decomposition)
Piperazine-Based Drugs Faster hydrolysis kinetics at neutral pH
Thienobenzodiazepines Enhanced sulfone formation under oxidative conditions

Unresolved Mechanistic Questions

Scientific Research Applications

(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiepin Scaffolds
Compound Name Key Structural Differences Bioactivity/Applications Reference
(Z)-but-2-enedioic acid;3-[4-(3-methyl-5,6-dihydrobenzo[b][1]benzoxepin-5-yl)piperazin-1-yl]propan-1-ol - Z-configuration of butenedioic acid
- Oxepin instead of thiepin
- Propanol substituent
Antipsychotic activity via dopamine receptor interaction
(E)-but-2-enedioic acid;4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine-1-carbaldehyde - Formyl group replaces methylsulfanyl
- No methyl on piperazine
Anticancer potential (in vitro cytotoxicity against HeLa cells)
1-methyl-4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine (maleate salt) - Chloro substituent instead of methylsulfanyl
- Maleic acid counterion
Serotonin 5-HT2A antagonism (used in anxiety disorders)

Key Observations :

  • Stereochemistry : The (E)-configuration of but-2-enedioic acid enhances thermal stability compared to the (Z)-isomer (maleic acid), which is less stable and prone to isomerization .
  • Substituent Effects : Methylsulfanyl groups improve blood-brain barrier penetration compared to chloro or hydroxyl analogues .
  • Counterion Impact : Maleate salts (Z-configuration) exhibit higher aqueous solubility than fumarate salts (E-configuration) but lower bioavailability due to rapid renal clearance .
But-2-enedioic Acid Derivatives in Drug Design
Compound Name Structure Applications Physicochemical Properties Reference
(E)-but-2-enedioic acid (Fumaric acid) Simple trans-dicarboxylic acid Food additive, psoriasis treatment m.p. 287°C, water-soluble (6 g/L at 20°C)
Dimethyl acetylenedicarboxylate Acetylenic ester of butenedioic acid Precursor in Diels-Alder reactions Low solubility in water, reactive dienophile
Ethyl (2E)-2-(2-oxoimidazolin-1-yl)acrylate Butenedioic acid conjugated with imidazoline Antihypertensive candidate LogP = 1.2, moderate oral bioavailability

Key Observations :

  • Hybrid Molecules : Conjugation of but-2-enedioic acid with heterocycles (e.g., imidazoline or piperazine) enhances target specificity. For example, the piperazine-thiepin hybrid shows 10-fold higher 5-HT2A binding affinity than fumaric acid alone .
  • Solubility-Bioactivity Trade-off : Esterification (e.g., dimethyl or diethyl esters) reduces polarity, improving membrane permeability but limiting renal excretion .
Pharmacokinetic and Thermodynamic Data
Compound Name LogP Water Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t1/2, h) Reference
(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine 2.8 0.15 92 4.7
(Z)-but-2-enedioic acid;3-[4-(3-methyl-5,6-dihydrobenzo[b][1]benzoxepin-5-yl)piperazin-1-yl]propan-1-ol 1.9 1.2 85 2.1
Fumaric acid -0.6 6.0 <10 N/A

Key Observations :

  • The methylsulfanyl-thiepin hybrid has superior metabolic stability (t1/2 = 4.7 h) compared to oxepin analogues (t1/2 = 2.1 h), likely due to reduced CYP3A4-mediated oxidation .
  • High plasma protein binding (92%) correlates with prolonged therapeutic effects but may limit free drug concentration .

Q & A

Q. What experimental controls are essential when studying this compound's potential off-target effects?

  • Controls :
  • Negative Controls : Use structurally similar but pharmacologically inert analogs.
  • Knockout Models : CRISPR-edited cell lines lacking the hypothesized target receptor.
  • Orthogonal Assays : Combine SPR binding data with functional assays (e.g., cAMP accumulation for GPCR-linked pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.